molecular formula C13H17N3O4 B1336513 (S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid CAS No. 6234-26-0

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid

Cat. No. B1336513
CAS RN: 6234-26-0
M. Wt: 279.29 g/mol
InChI Key: KAJAOGBVWCYGHZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid” is a chemical compound with the CAS Number 20274-89-9. Its molecular formula is C9H17N3O4 and it has a molecular weight of 231.2500 g/mol .

Scientific Research Applications

1. Inhibition of β-Lactamase Enzymes

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid is reported as a model inhibitor for β-lactamase enzymes like metallo-β-lactamase. This is significant as bacteria can become resistant to β-lactam antibiotics through the production of these enzymes. A study prepared a carbon-14 labeled version of this compound to understand its mechanism of action in vivo pharmacological studies (Maleki et al., 2019).

2. Radiation Protective Agents

Research on radiation protective agents has led to the synthesis of compounds like 2-acetamido-1-mercapto-1-phenylpropane, which is related to (S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid. These compounds have potential applications in protecting against radiation-related damage (Bhat & Mccarthy, 1965).

3. Anticonvulsant Activity

Compounds structurally related to (S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid have been studied for their potential anticonvulsant activities. For instance, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides are evaluated as functionalized amino acid anticonvulsants, indicating potential applications in neurological disorders (Camerman et al., 2005).

4. Enantioselective Synthesis

The compound's derivatives are used in enantioselective synthesis, important in creating optically active pharmaceuticals. For example, optically pure (S)-2-acetylthio-3-phenylpropanoic acid can be prepared from l-phenylalanine, showing the compound's role in producing enantiomerically pure substances (Chen et al., 2004).

5. Development of Antimicrobial Agents

Some derivatives of (S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid are studied for their potential as antimicrobial agents. Research on new heterocyclic compounds incorporating sulfamoyl moiety suggests applications in antimicrobial therapies (Darwish et al., 2014).

Safety And Hazards

This compound is used in laboratory chemicals and the manufacture of chemical compounds . For safety measures, it’s advised to consult a physician and show the safety data sheet to the doctor in attendance if inhaled .

properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-7-11(17)15-8-12(18)16-10(13(19)20)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,17)(H,16,18)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJAOGBVWCYGHZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308519
Record name Glycylglycyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid

CAS RN

6234-26-0
Record name Glycylglycyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6234-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine, N-(N-glycylglycyl)-3-phenyl-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycylglycyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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